molecular formula C₁₆H₂₆N₂O₆S B1156858 Cilastatin Sulfoxide

Cilastatin Sulfoxide

货号: B1156858
分子量: 374.45
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilastatin Sulfoxide is a derivative of cilastatin, a renal dehydropeptidase inhibitor primarily used in combination with imipenem to prevent renal metabolism of the latter, thereby enhancing its antibacterial efficacy . The sulfoxide group (–S(=O)–) introduces chirality, which may influence its pharmacological activity and stability . Evidence from pharmaceutical impurity lists identifies "Cilastatin Sodium Impurity B" (CAS: 1219274-96-0) as a related compound, likely corresponding to its sulfoxide form . Cilastatin’s primary therapeutic role involves mitigating nephrotoxicity caused by drugs like cisplatin, as demonstrated in preclinical studies where it blocked cisplatin binding to megalin receptors in renal cells .

属性

分子式

C₁₆H₂₆N₂O₆S

分子量

374.45

同义词

(Z)-7-(((R)-2-Amino-2-carboxyethyl)sulfinyl)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group. Below is a detailed comparison of Cilastatin Sulfoxide with structurally or functionally analogous sulfoxides:

Structural and Functional Comparison

Compound Molecular Formula CAS Number Primary Application/Properties Toxicity Profile
This compound Not fully specified* 1219274-96-0 (Impurity B) Metabolite/impurity of cilastatin; potential role in modulating drug nephrotoxicity Limited data; likely low systemic toxicity
Dimethyl Sulfoxide (DMSO) C₂H₆OS 67-68-5 Polar aprotic solvent, cryoprotectant, and drug carrier Low acute toxicity; skin irritation
Axitinib Sulfoxide C₂₂H₁₈N₄OSO₂ TRC-A794885-25MG Metabolite of axitinib (anticancer drug); contributes to pharmacological activity Suspected reproductive toxicity (Category 2)
Cefadroxil Sulfoxide C₁₆H₁₇N₃O₅S 144790-28-3 Impurity in cephalosporin antibiotics; monitored for quality control Not explicitly reported

Analytical Methods

  • This compound : Detected via LC-MS in impurity profiling studies .
  • DMSO : Analyzed using GC or NMR due to its volatility and simple structure .
  • Axitinib Sulfoxide : Quantified via tandem mass spectrometry in pharmacokinetic studies .

Key Research Findings

Cilastatin’s Nephroprotective Mechanism : Preclinical data show cilastatin competitively inhibits cisplatin binding to renal megalin receptors, reducing tubular injury. A twofold increase in cisplatin dose was tolerated in mice when co-administered with cilastatin .

Chiral Sulfoxide Synthesis : Biocatalytic methods using sulfoxide reductases enable stereoselective production of sulfoxides, relevant for optimizing drug metabolites like this compound .

Safety Contrasts : While axitinib sulfoxide carries reproductive toxicity risks, this compound’s role as an impurity suggests minimal direct toxicity .

常见问题

Basic: What strategies should researchers employ to conduct a comprehensive literature review on Cilastatin Sulfoxide?

Answer:
A robust literature review should:

  • Identify gaps : Use databases like SciFinder or Reaxys to search for peer-reviewed articles, patents, and conference proceedings. Filter results by keywords (e.g., "this compound metabolism," "synthesis pathways") and prioritize recent studies (post-2020) .
  • Leverage reviews : Start with systematic reviews or meta-analyses to map foundational knowledge and unresolved questions .
  • Track citations : Use tools like Web of Science to trace forward/backward citations of seminal papers, ensuring coverage of historical and emerging trends .

Basic: What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

Answer:

  • Synthesis : Follow stepwise procedures for sulfoxide formation, such as oxidation of thioether precursors using controlled stoichiometry of oxidizing agents (e.g., H₂O₂). Document reaction conditions (temperature, solvent, pH) .
  • Characterization :
    • Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm .
    • Structural confirmation : Report NMR spectra (¹H, ¹³C) and compare with published data. For novel derivatives, include high-resolution mass spectrometry (HRMS) .
  • Reproducibility : Publish detailed experimental protocols in the main text or supplementary materials, adhering to journal guidelines .

Advanced: How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Answer:

  • Experimental variables : Test stability across pH (1.2–7.4), temperature (4°C–37°C), and enzymatic environments (e.g., liver microsomes). Use LC-MS to quantify degradation products .
  • Control groups : Include inert buffers and inhibitors (e.g., EDTA for metalloenzymes) to isolate degradation pathways .
  • Data interpretation : Apply kinetic modeling (e.g., first-order decay equations) to estimate half-life and identify critical instability factors .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC₅₀/IC₅₀ values .
  • Handling variability : Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For skewed data, apply non-parametric tests (Mann-Whitney U) .
  • Power analysis : Predefine sample sizes (α=0.05, power=0.8) to ensure detectability of clinically relevant effects .

Advanced: How can contradictions in published data on this compound’s mechanism of action be resolved?

Answer:

  • Methodological audit : Compare experimental designs (e.g., cell lines used, assay endpoints) across conflicting studies. Variability often arises from differences in model systems .
  • Replication studies : Reproduce key experiments under standardized conditions, documenting all parameters (e.g., incubation time, reagent batches) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias using funnel plots .

Basic: What analytical techniques are critical for verifying the identity of this compound in biological matrices?

Answer:

  • Chromatography : Use UPLC-MS/MS with isotopic internal standards (e.g., deuterated analogs) for quantification in plasma/tissue .
  • Spectroscopy : Confirm structure via FT-IR (key peaks: S=O at 1050 cm⁻¹) and compare with reference spectra .
  • Quality controls : Include blanks, spiked samples, and inter-day precision checks to validate method accuracy .

Advanced: How can computational modeling enhance the study of this compound’s pharmacokinetic properties?

Answer:

  • In silico tools : Predict ADME parameters using software like GastroPlus or SwissADME. Validate models with in vivo data .
  • Docking studies : Simulate interactions with target proteins (e.g., renal dehydropeptidase-I) via AutoDock Vina to rationalize binding affinities .
  • Machine learning : Train algorithms on existing datasets to forecast metabolic pathways or toxicity risks .

Basic: What ethical and regulatory considerations apply to preclinical studies involving this compound?

Answer:

  • Animal studies : Follow ARRIVE guidelines for reporting, including randomization, blinding, and humane endpoints .
  • Data transparency : Share raw data in repositories like Figshare, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Regulatory alignment : Adhere to OECD test guidelines (e.g., TG 423 for acute toxicity) if seeking FDA/EMA approval .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。